N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide
Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazine group (-NH-NH2) and a carbothioamide functionality (-CSNH2). These compounds are of interest due to their potential applications in various fields, including as precursors for the synthesis of heterocyclic compounds, fluorescent probes, and energetic materials .
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine or its derivatives. For example, N-phenylhydrazinecarbothioamide can be synthesized by reacting phenylisothiocyanate with thiosemicarbazide under reflux conditions in ethanol . Similarly, other derivatives can be prepared by condensation reactions under different conditions, such as the reaction of N-substituted hydrazinecarbothioamides with malononitrile derivatives to afford various heterocyclic rings .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives can be elucidated using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the bonding patterns and the geometry of the molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
Hydrazinecarbothioamides can undergo a variety of chemical reactions, leading to the formation of different heterocyclic compounds. For instance, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can yield pyrazole, triazole, and thiadiazole derivatives . These reactions are influenced by factors such as temperature and the nature of the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of electron-withdrawing trifluoromethyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide would likely affect its electron density and reactivity. The stability constants of complexes formed with metals, as well as their dissociation constants, can be evaluated through pH-metric titration, providing insight into their potential use as ligands in coordination chemistry .
Scientific Research Applications
Coordination Compounds in Cancer Therapy
- Cancer Cell Inhibition : Copper and nickel coordination compounds with N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide] derivatives have shown inhibitory effects on the growth and propagation of human leukemia HL-60 cancer cells (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Development of Heterocyclic Compounds
- Synthesis of Heterocyclic Rings : Reactions of N-substituted hydrazinecarbothioamides with certain nitriles have led to the formation of various heterocyclic rings, which were structurally characterized using spectral techniques (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).
Applications in Material Science
- Electrochemical Behavior : Copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands, including variants of hydrazinecarbothioamides, exhibit interesting electrochemical properties, which are relevant in material science (Hosseini‐Yazdi, Hosseinpour, Khandar, & White, 2016).
Sensor Applications
- Fluorescent Probes for Iron : Certain derivatives have been used as fluorescent sensors for detecting Fe(III) in solutions, demonstrating good selectivity and a linear ratiometric response (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).
Safety And Hazards
Future Directions
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . “N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide” and similar compounds are expected to continue playing a very important role in the development of H-bond organocatalysts .
properties
IUPAC Name |
1-amino-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(19)18-16/h1-3H,16H2,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLHRNUKHCMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=S)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371187 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Bis(trifluoromethyl)phenyl)hydrazinecarbothioamide | |
CAS RN |
38901-31-4 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38901-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38901-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.